molecular formula C10H10N4O2S2 B2804704 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1788784-95-1

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2804704
CAS No.: 1788784-95-1
M. Wt: 282.34
InChI Key: YIFYDJDBJCXKIA-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound with the molecular formula C11H10N4O2S2 and a molecular weight of 318.35 g/mol. This compound belongs to the class of thiadiazoles, which are widely used in medicinal chemistry and materials science due to their versatile biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or other suitable reagents in the presence of a base such as triethylamine . The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the thiazole and thiadiazole rings

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific solvents to proceed efficiently

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties

    Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole derivatives: Known for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.

    Thiazole derivatives: Exhibiting diverse biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects.

Uniqueness

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone stands out due to its combined thiadiazole and thiazole moieties, which confer unique chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S2/c1-6-8(18-13-12-6)9(15)14-4-7(5-14)16-10-11-2-3-17-10/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFYDJDBJCXKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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